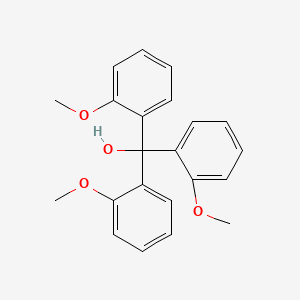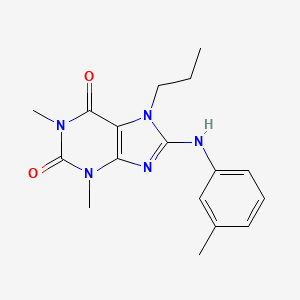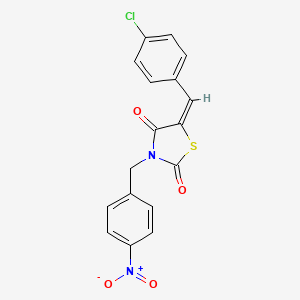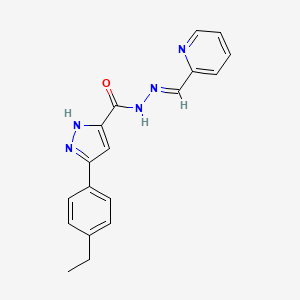
Tris(2-methoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-methoxyphenyl)methanol typically involves the reaction of 2-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of 2-methoxybenzaldehyde using sodium borohydride (NaBH4) in the presence of a solvent such as ethanol. The reaction proceeds as follows:
3C8H8O2+NaBH4→C22H22O4+NaBO2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
Tris(2-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(2-methoxyphenyl)methanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to form tris(2-methoxyphenyl)methane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products Formed
Oxidation: Tris(2-methoxyphenyl)methanone.
Reduction: Tris(2-methoxyphenyl)methane.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Tris(2-methoxyphenyl)methanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
作用機序
The mechanism of action of tris(2-methoxyphenyl)methanol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
Tris(4-methoxyphenyl)methanol: Similar structure but with methoxy groups in the para position.
Tris(2-hydroxyphenyl)methanol: Similar structure but with hydroxy groups instead of methoxy groups.
Triphenylmethanol: Lacks methoxy groups, leading to different chemical properties.
Uniqueness
Tris(2-methoxyphenyl)methanol is unique due to the presence of methoxy groups in the ortho position, which influences its reactivity and interactions with other molecules. This structural feature imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C22H22O4 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
tris(2-methoxyphenyl)methanol |
InChI |
InChI=1S/C22H22O4/c1-24-19-13-7-4-10-16(19)22(23,17-11-5-8-14-20(17)25-2)18-12-6-9-15-21(18)26-3/h4-15,23H,1-3H3 |
InChIキー |
XRELZCYCMDJERL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2OC)(C3=CC=CC=C3OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(difluoromethyl)sulfanyl]phenyl}thiophene-2-carboxamide](/img/structure/B15078898.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15078909.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15078923.png)

![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15078940.png)

![5-bromo-2-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B15078951.png)
![20-(2-hydroxyethylamino)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B15078957.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15078960.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078967.png)
![N-(3-chloro-4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B15078995.png)
![2-[(2-oxopropyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15079001.png)
